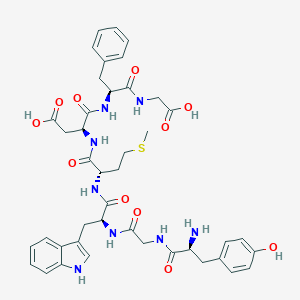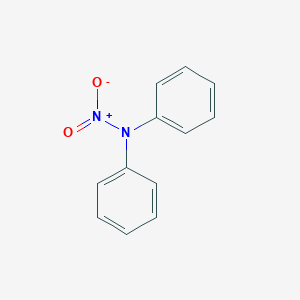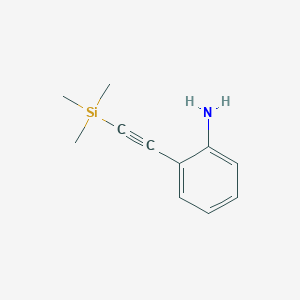
2-((Trimethylsilyl)ethynyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-((Trimethylsilyl)ethynyl)aniline derivatives involves several efficient methods. For instance, sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents is an effective one-pot synthesis method for 4-alkoxy-2-arylquinolines (Wang et al., 2009). Another method includes the reaction of 2-[(dimethylamino)methyl]aniline with various silyl chlorides, leading to compounds that undergo further reactions to produce germylenes and stannylenes, highlighting the compound's versatility in synthetic organic chemistry (Vaňkátová et al., 2011).
Molecular Structure Analysis
The molecular structure of derivatives of 2-((Trimethylsilyl)ethynyl)aniline, such as 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, has been elucidated through techniques like X-ray diffraction, showcasing the compound's ability to form complex heterocyclic structures (Li et al., 2008).
Chemical Reactions and Properties
2-((Trimethylsilyl)ethynyl)aniline participates in various chemical reactions, leading to the synthesis of 2-allylindole and 2-allylbenzofuran derivatives through palladium-catalyzed processes. The trimethylsilyl group plays a crucial role in these reactions, affecting the stereoselectivity of the resulting compounds (Chakraborty et al., 2014).
Physical Properties Analysis
The physical properties of 2-((Trimethylsilyl)ethynyl)aniline and its derivatives are often analyzed in the context of their synthesis and application. For example, the anionic polymerization of (trimethylsilyl)ethynylstyrenes, including 2-(trimethylsilyl)ethynylstyrene, highlights the importance of understanding the monomer's behavior under various conditions for polymer synthesis (Tsuda et al., 1993).
Chemical Properties Analysis
The chemical properties of 2-((Trimethylsilyl)ethynyl)aniline allow for its application in complex synthesis pathways, including the formation of anilines and β-diketiminate magnesium hydride complexes through reactions with trimethylsilyl azide. These reactions demonstrate the compound's utility in synthesizing nitrogen-containing heterocycles and in metal-organic chemistry (Demidov et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide .
Synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one .
Synthesis of 2-phenyl-4-alkoxy quinolines
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of 2-phenyl-4-alkoxy quinolines .
Synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide .
Synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one .
Synthesis of 2-phenyl-4-alkoxy quinolines
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of 2-phenyl-4-alkoxy quinolines .
Synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide .
Synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one
- Application Summary: “2-((Trimethylsilyl)ethynyl)aniline” is used in the synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one .
Synthesis of 2-phenyl-4-alkoxy quinolines
Safety And Hazards
2-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
2-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSBRZDPKQYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402601 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)aniline | |
CAS RN |
103529-16-4 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trimethylsilyl)ethynyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)



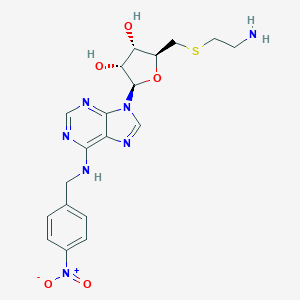
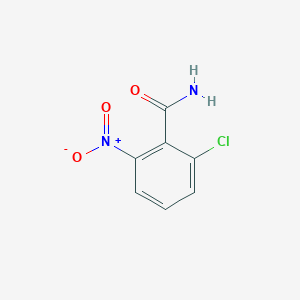

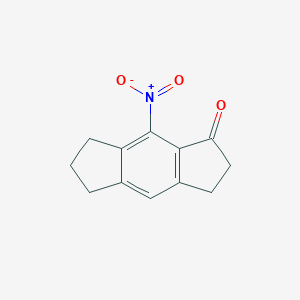

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
